molecular formula C39H43N5O8 B8113849 MC-Ala-Ala-Asn(Trt)-OH

MC-Ala-Ala-Asn(Trt)-OH

Cat. No.: B8113849
M. Wt: 709.8 g/mol
InChI Key: NQVRFKMPWWWHRP-HEWUYBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Ala-Ala-Asn(Trt)-OH is a synthetic peptide compound that serves as a linker in various biochemical applications. It is particularly useful in the synthesis of tumor microenvironment-specific activated micromolecular targeted conjugates. This compound is characterized by its molecular formula C27H36N6O8 and a molecular weight of 572.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Ala-Ala-Asn(Trt)-OH involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Ala-Ala-Asn(Trt)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptide forms .

Scientific Research Applications

MC-Ala-Ala-Asn(Trt)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of protein-protein interactions.

    Medicine: Plays a role in the development of targeted drug delivery systems, particularly in cancer therapy.

    Industry: Utilized in the production of specialized biochemical reagents.

Mechanism of Action

The mechanism of action of MC-Ala-Ala-Asn(Trt)-OH involves its role as a linker in biochemical reactions. It facilitates the conjugation of different molecular entities, thereby enabling targeted delivery and activation in specific environments, such as tumor microenvironments. The molecular targets and pathways involved include the activation of micromolecular targeted conjugates in response to specific stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Ala-Ala-Asn(Trt)-OH is unique due to its specific activation in tumor microenvironments, making it particularly useful in targeted cancer therapies. Its ability to facilitate the synthesis of tumor microenvironment-specific activated micromolecular targeted conjugates sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H43N5O8/c1-26(40-32(45)21-13-6-14-24-44-34(47)22-23-35(44)48)36(49)41-27(2)37(50)42-31(38(51)52)25-33(46)43-39(28-15-7-3-8-16-28,29-17-9-4-10-18-29)30-19-11-5-12-20-30/h3-5,7-12,15-20,22-23,26-27,31H,6,13-14,21,24-25H2,1-2H3,(H,40,45)(H,41,49)(H,42,50)(H,43,46)(H,51,52)/t26-,27-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVRFKMPWWWHRP-HEWUYBSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H43N5O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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